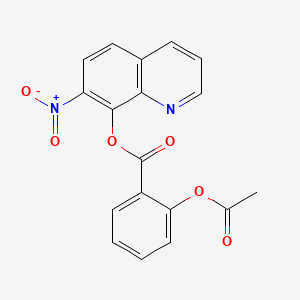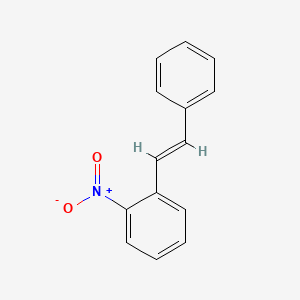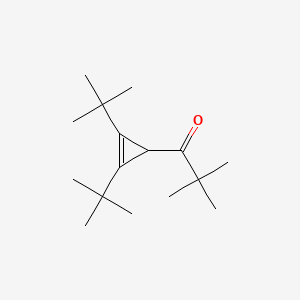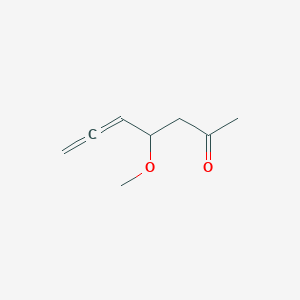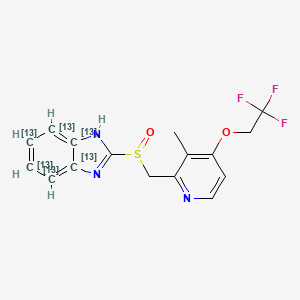
Lansoprazole-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lansoprazole-13C6 is a stable isotope-labeled compound of lansoprazole, a proton pump inhibitor used primarily to treat conditions like gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome. The “13C6” label indicates that six carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful for various scientific studies, including pharmacokinetic and metabolic research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lansoprazole-13C6 involves the incorporation of carbon-13 isotopes into the lansoprazole molecule. The process typically starts with the preparation of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: Using carbon-13 labeled reagents to replace specific carbon atoms in the molecule.
Cyclization Reactions: Forming the benzimidazole ring structure, a key component of lansoprazole, using labeled precursors.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Labeled Intermediates: Using large quantities of carbon-13 labeled reagents.
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and solvent conditions.
Purification: Using techniques like high-performance liquid chromatography (HPLC) to achieve the desired isotopic enrichment and chemical purity.
化学反応の分析
Types of Reactions
Lansoprazole-13C6 undergoes various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, methanol.
Major Products
Lansoprazole Sulfone: Formed through oxidation.
Lansoprazole Sulfide: Formed through reduction.
科学的研究の応用
Lansoprazole-13C6 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various studies. Applications include:
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of lansoprazole.
Metabolic Pathway Analysis: Investigating the metabolic fate of lansoprazole in biological systems.
Drug Interaction Studies: Examining interactions with other drugs and their impact on lansoprazole metabolism.
Clinical Research: Assessing the efficacy and safety of lansoprazole in treating gastrointestinal disorders
作用機序
Lansoprazole-13C6, like its non-labeled counterpart, works by inhibiting the H+/K±ATPase enzyme system in the gastric parietal cellsBy inhibiting this enzyme, lansoprazole effectively reduces gastric acid secretion, promoting the healing of ulcers and alleviating symptoms of acid-related disorders .
類似化合物との比較
Lansoprazole-13C6 can be compared with other proton pump inhibitors (PPIs) such as omeprazole, esomeprazole, pantoprazole, and rabeprazole. While all these compounds share a similar mechanism of action, they differ in their pharmacokinetic profiles, onset of action, and potential for drug interactions . This compound is unique due to its stable isotope labeling, which provides advantages in research applications by allowing for precise tracking and quantification .
List of Similar Compounds
- Omeprazole
- Esomeprazole
- Pantoprazole
- Rabeprazole
This compound stands out for its utility in detailed pharmacokinetic and metabolic studies, making it a valuable tool in both clinical and research settings.
特性
分子式 |
C16H14F3N3O2S |
|---|---|
分子量 |
375.32 g/mol |
IUPAC名 |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2+1,3+1,4+1,5+1,11+1,12+1 |
InChIキー |
MJIHNNLFOKEZEW-SDHHWPBBSA-N |
異性体SMILES |
CC1=C(C=CN=C1CS(=O)C2=N[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3N2)OCC(F)(F)F |
正規SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)
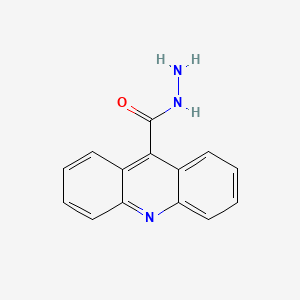
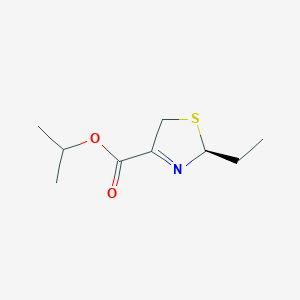
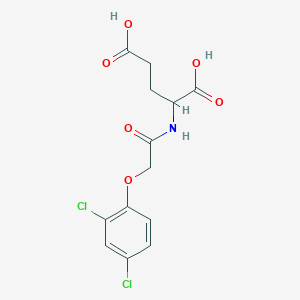
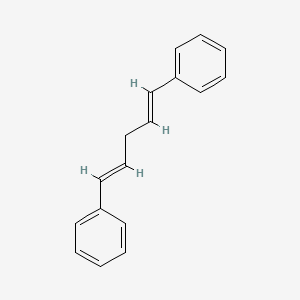
![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)
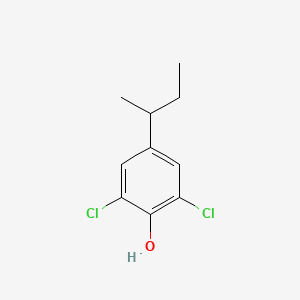
![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide](/img/structure/B13828409.png)
![(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B13828410.png)
